Norswertianolin

Description

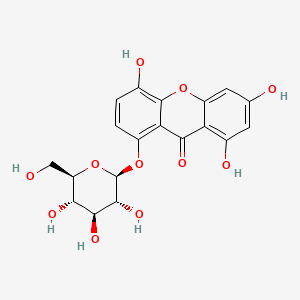

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O11/c20-5-11-14(24)16(26)17(27)19(30-11)29-9-2-1-7(22)18-13(9)15(25)12-8(23)3-6(21)4-10(12)28-18/h1-4,11,14,16-17,19-24,26-27H,5H2/t11-,14-,16+,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWLBRTZOYHDOU-FJMCMGCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1O)OC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203480 | |

| Record name | Norswertianolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54954-12-0 | |

| Record name | Norswertianolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54954-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norswertianolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054954120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norswertianolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norswertianolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FEU38L6GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norswertianolin's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norswertianolin, a natural xanthone, has emerged as a promising therapeutic agent with significant potential in the management of cardiovascular diseases. Extensive research has elucidated its primary mechanism of action, identifying it as a novel small molecule agonist of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound. It includes a detailed summary of quantitative data from pivotal studies, complete experimental protocols for key assays, and visual representations of the underlying mechanisms to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: CSE Agonism and H₂S Production

The central mechanism of this compound's biological activity is its direct interaction with and activation of cystathionine γ-lyase (CSE).[1][2][3] CSE is a critical enzyme responsible for the synthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule with established protective roles in the cardiovascular system.[2][4]

This compound acts as a CSE agonist, binding to the enzyme and enhancing its catalytic activity, which leads to an increase in the generation of H₂S.[1][2][3] This targeted action on CSE has been shown to be the foundation for the therapeutic effects observed in preclinical models of renal ischemia/reperfusion injury and hypertension.[1][3]

Molecular Interaction with CSE

Computational molecular docking studies and subsequent biophysical validation have identified the specific binding site of this compound on the CSE enzyme. The Leu68 residue has been confirmed as the essential hydrogen bond site for this interaction.[1][3] This specific binding is crucial for the allosteric activation of the enzyme.

Signaling Pathway

The signaling pathway initiated by this compound is direct and focused on the CSE/H₂S axis. The downstream effects are a consequence of the elevated levels of H₂S, which is known to modulate various cellular processes including inflammation, oxidative stress, and apoptosis.

Caption: Signaling pathway of this compound's action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on H₂S Production

| Cell/Tissue Type | This compound Concentration | Outcome | Reference |

| Primary Adipocytes | 100 µM | Increased H₂S production | [3] |

| HepG2 Cells | Various concentrations | Upregulated CSE protein level | [3] |

| Heart Homogenates | Indicated concentrations | Increased H₂S production | [3] |

| Aorta Homogenates | Indicated concentrations | Increased H₂S production | [3] |

| Kidney Homogenates | Indicated concentrations | Increased H₂S production | [3] |

| Liver Homogenates | Indicated concentrations | Increased H₂S production | [3] |

Table 2: In Vivo Effects of this compound in a Rat Model of Renal Ischemia/Reperfusion (I/R) Injury

| Parameter | Treatment Group | Result | Reference |

| Blood Urea Nitrogen (BUN) | I/R + NW | Significantly decreased compared to I/R group | [1][3] |

| Serum Creatinine (Cr) | I/R + NW | Significantly decreased compared to I/R group | [1][3] |

| Reactive Oxygen Species (ROS) | I/R + NW | Decreased production | [1][3] |

| Cleaved Caspase 3 | I/R + NW | Decreased expression | [1][3] |

| H₂S Production in Kidney | I/R + NW | Increased | [3] |

Table 3: In Vivo Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Treatment Group | Result | Reference |

| Blood Pressure | NW Treatment | Lowered blood pressure | [1][3] |

| Media/Lumen Ratio of Femoral Artery | NW Treatment | Decreased ratio | [1][3] |

| mRNA Level of Inflammatory Cytokines | NW Treatment | Decreased levels | [1][3] |

| CSE Protein in Aorta and Heart | NW Treatment | Upregulated | [2] |

| H₂S Generation in Aorta and Heart | NW Treatment | Increased | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Microscale Thermophoresis (MST) Assay for Binding Affinity

This assay was used to confirm the direct binding of this compound to CSE and to identify the key binding site.

Objective: To determine the binding affinity of this compound to wild-type and mutant CSE.

Materials:

-

Purified recombinant wild-type CSE protein

-

Purified recombinant mutant CSE (Leu68 and Asp164 sites) protein

-

This compound (from Lookchem Biological Technology Co., Ltd.)

-

Labeling dye (e.g., RED-tris-NTA)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Monolith NT.115 instrument (NanoTemper Technologies)

Procedure:

-

Protein Labeling: The histidine-tagged CSE protein (wild-type and mutants) is labeled with the RED-tris-NTA fluorescent dye according to the manufacturer's protocol. The concentration of the labeled protein is kept constant in the assay.

-

Ligand Serial Dilution: A series of dilutions of this compound are prepared in the assay buffer.

-

Incubation: The labeled CSE protein is mixed with the different concentrations of this compound and incubated for a short period to allow for binding to reach equilibrium.

-

MST Measurement: The samples are loaded into standard capillaries, and the MST measurement is performed using the Monolith NT.115 instrument.

-

Data Analysis: The change in fluorescence due to the temperature gradient is measured. The data are plotted with the normalized fluorescence against the logarithm of the this compound concentration, and the dissociation constant (Kd) is determined by fitting the data to the appropriate binding model.

Caption: Experimental workflow for Microscale Thermophoresis.

In Vivo Renal Ischemia/Reperfusion (I/R) Injury Model

This animal model was used to evaluate the protective effects of this compound against kidney damage.

Objective: To induce renal I/R injury in rats and assess the therapeutic efficacy of this compound pretreatment.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Rats are randomly divided into groups: Sham, I/R, and I/R + this compound.

-

This compound Administration: The I/R + NW group receives this compound (e.g., via gavage) for a specified period before the surgery. The other groups receive a vehicle.

-

Anesthesia and Surgery: Rats are anesthetized. A midline abdominal incision is made to expose the renal pedicles.

-

Ischemia: In the I/R and I/R + NW groups, both renal pedicles are occluded with non-traumatic clamps for a defined period (e.g., 45 minutes) to induce ischemia. In the sham group, the pedicles are exposed but not clamped.

-

Reperfusion: After the ischemic period, the clamps are removed to allow reperfusion for a specified duration (e.g., 24 hours).

-

Sample Collection: At the end of the reperfusion period, blood and kidney tissue samples are collected for analysis (BUN, creatinine, histology, Western blot, etc.).

Caption: Workflow for the in vivo renal I/R injury model.

Measurement of H₂S Production

This assay is used to quantify the rate of H₂S generation in tissues.

Objective: To measure the effect of this compound on CSE-mediated H₂S production.

Materials:

-

Tissue homogenates (heart, aorta, kidney, liver)

-

L-cysteine (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

This compound

-

Zinc acetate

-

N,N-dimethyl-p-phenylenediamine sulfate

-

FeCl₃

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing tissue homogenate, L-cysteine, PLP, and the indicated concentration of this compound in a reaction buffer.

-

Incubation: The reaction is initiated and incubated at 37°C for a specific time.

-

H₂S Trapping: The reaction is stopped, and the produced H₂S is trapped using zinc acetate.

-

Colorimetric Reaction: N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ are added to the trapped sulfide, leading to the formation of methylene blue.

-

Measurement: The absorbance of the resulting methylene blue is measured at a specific wavelength (e.g., 670 nm) using a spectrophotometer.

-

Quantification: The H₂S concentration is calculated from a standard curve generated with known concentrations of NaHS.

Conclusion

This compound presents a targeted and potent mechanism of action centered on the activation of the CSE/H₂S pathway. By acting as a direct agonist of CSE, it enhances the endogenous production of the vasoprotective and cytoprotective molecule H₂S. The preclinical data strongly support its therapeutic potential in conditions characterized by reduced H₂S bioavailability, such as renal ischemia/reperfusion injury and hypertension. The detailed experimental protocols and quantitative summaries provided in this guide offer a solid foundation for further research and development of this compound as a novel cardiovascular therapeutic agent.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cystathionine γ-Lyase Protects against Renal Ischemia/Reperfusion by Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Norswertianolin as a Cystathionine γ-Lyase Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine γ-lyase (CSE) is a critical enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant protective roles in the cardiovascular system. The activation of CSE presents a promising therapeutic strategy for conditions such as hypertension and ischemia-reperfusion injury. This technical guide provides an in-depth overview of norswertianolin, a natural xanthone identified as a novel small molecule agonist of CSE. This document summarizes the quantitative data supporting its efficacy, details the experimental protocols for its characterization, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Hydrogen sulfide (H₂S) is recognized as a crucial gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing diverse roles in physiological and pathophysiological processes.[1][2] The primary enzyme responsible for H₂S production in the cardiovascular system is cystathionine γ-lyase (CSE).[1][3] CSE catalyzes the conversion of L-cysteine into H₂S, which then exerts various effects, including vasodilation, anti-inflammatory responses, and antioxidant protection.[3][4] Consequently, the development of CSE agonists is a focal point in cardiovascular drug discovery.

This compound, a natural compound, has been identified as a direct agonist of CSE.[1][2] It has been shown to bind to CSE, enhance its enzymatic activity, and subsequently increase endogenous H₂S production.[1][2] This agonistic action translates into significant therapeutic potential, with studies demonstrating its ability to ameliorate renal ischemia-reperfusion (I/R) injury and reduce blood pressure in hypertensive models.[1][2][5] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and its role as a CSE agonist.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on CSE activity and its physiological consequences.

Table 1: In Vitro Effects of this compound on CSE Activity and H₂S Production

| Parameter | Condition | Result | Reference |

| CSE Binding Affinity (Kd) | Microscale Thermophoresis | 15.3 ± 2.4 μM | [1] |

| H₂S Production in HEK293 cells | 100 μM this compound | ~1.8-fold increase vs. control | [1] |

| H₂S Production in tissue homogenates (Heart) | 100 μM this compound | Significant increase vs. control | [1] |

| H₂S Production in tissue homogenates (Aorta) | 100 μM this compound | Significant increase vs. control | [1] |

| H₂S Production in tissue homogenates (Kidney) | 100 μM this compound | Significant increase vs. control | [1] |

Table 2: In Vivo Effects of this compound in Animal Models

| Model | Treatment | Key Findings | Reference |

| Renal Ischemia/Reperfusion (Rat) | This compound (10 mg/kg) | - Decreased serum creatinine and BUN - Reduced renal tubular injury score - Decreased oxidative stress markers | [1] |

| Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day for 4 weeks) | - Significant reduction in systolic and diastolic blood pressure - Attenuated vascular remodeling - Decreased expression of inflammatory cytokines (TNF-α, IL-1β) | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize this compound as a CSE agonist.

Computer Molecular Docking

-

Objective: To predict the binding affinity and interaction sites of this compound with human CSE.

-

Procedure:

-

The three-dimensional structure of human CSE was obtained from the Protein Data Bank.

-

The chemical structure of this compound was retrieved from the Chinese Natural Products Database (CNPD).

-

Molecular docking simulations were performed using appropriate software (e.g., AutoDock) to predict the binding mode and energy of this compound within the active site of CSE.[1]

-

Microscale Thermophoresis (MST)

-

Objective: To quantitatively determine the binding affinity between this compound and CSE.

-

Procedure:

-

Recombinant human CSE protein was expressed and purified.

-

The CSE protein was labeled with a fluorescent dye.

-

A serial dilution of this compound was prepared and mixed with the labeled CSE.

-

The samples were loaded into capillaries and subjected to a microscopic temperature gradient.

-

The movement of the fluorescently labeled CSE in response to the temperature gradient was measured. Changes in thermophoresis upon ligand binding were used to calculate the dissociation constant (Kd).[1]

-

H₂S Production Assay

-

Objective: To measure the rate of H₂S production in cell lysates and tissue homogenates.

-

Procedure:

-

Cells or tissues were homogenized in a suitable buffer.

-

The homogenate was incubated with L-cysteine (the substrate for CSE) and pyridoxal 5'-phosphate (a cofactor) in the presence or absence of this compound.

-

The reaction was initiated and allowed to proceed for a defined period at 37°C.

-

The amount of H₂S produced was quantified using a sensitive method, such as the methylene blue assay or a specific H₂S probe.

-

Animal Models

-

Renal Ischemia/Reperfusion Injury Model:

-

Male Sprague-Dawley rats were anesthetized.

-

A midline incision was made to expose the renal arteries.

-

The renal arteries were occluded with a microvascular clamp for a specified duration (e.g., 45 minutes) to induce ischemia.

-

The clamp was removed to allow reperfusion.

-

This compound or vehicle was administered (e.g., intraperitoneally) prior to the ischemic insult.

-

At the end of the reperfusion period, blood and kidney tissues were collected for analysis of renal function (serum creatinine, BUN) and histological damage.[1][5]

-

-

Spontaneously Hypertensive Rat (SHR) Model:

-

Male SHRs were used as a model of genetic hypertension.

-

This compound or vehicle was administered daily (e.g., by oral gavage) for a period of several weeks.

-

Blood pressure was monitored regularly using a non-invasive tail-cuff method.

-

At the end of the treatment period, tissues such as the aorta were collected to assess vascular remodeling and inflammatory markers.[1][5]

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the action of this compound as a CSE agonist.

Caption: Direct activation of CSE by this compound to produce H₂S.

The primary mechanism of this compound involves its direct binding to CSE, which enhances the enzyme's catalytic activity.[1] This leads to an increased rate of conversion of L-cysteine to H₂S.

Caption: Downstream physiological effects of increased H₂S production.

The elevated levels of H₂S resulting from CSE activation by this compound trigger several beneficial downstream effects. These include vasodilation, which contributes to a reduction in blood pressure, and potent anti-inflammatory and antioxidant actions that protect tissues from damage, particularly during events like ischemia-reperfusion.[3][4]

Caption: Experimental workflow for characterizing this compound.

The characterization of this compound as a CSE agonist follows a logical progression from computational and in vitro studies to in vivo validation. This workflow confirms the direct binding and functional activation of CSE by this compound and then demonstrates its therapeutic efficacy in relevant animal models of cardiovascular disease.

Conclusion

This compound has emerged as a compelling lead compound for the development of novel therapeutics targeting the CSE/H₂S pathway. Its ability to directly activate CSE and enhance endogenous H₂S production offers a promising approach for the treatment of hypertension and the mitigation of ischemia-reperfusion injury. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on optimizing the pharmacological properties of this compound and its derivatives and further elucidating the downstream signaling cascades involved in its protective effects.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension [frontiersin.org]

- 3. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]

- 5. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Norswertianolin from Gentianella Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norswertianolin, a naturally occurring xanthone isolated from plants of the Gentianella genus, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its key chemical and biological properties in a structured format. A primary focus of this document is the elucidation of this compound's mechanism of action as a potent agonist of cystathionine γ-lyase (CSE), a critical enzyme in the endogenous production of hydrogen sulfide (H₂S). The guide explores the therapeutic implications of this activity, particularly in the context of cardiovascular diseases such as renal ischemia/reperfusion injury and hypertension. Included are detailed signaling pathway diagrams and experimental workflows to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The plant kingdom is a rich reservoir of bioactive compounds with therapeutic potential. Within this vast resource, the Gentianella genus, a member of the Gentianaceae family, is known for producing a variety of secondary metabolites, including xanthones. These compounds have garnered attention for their diverse pharmacological activities. This guide focuses on this compound, a specific xanthone identified in Gentianella species, and its significant biological activity related to the cystathionine γ-lyase (CSE)/hydrogen sulfide (H₂S) signaling pathway. Recent studies have identified this compound as a novel small molecule agonist of CSE, highlighting its potential for the development of new therapeutic agents.[1][2] This document aims to consolidate the current knowledge on this compound, presenting it in a technically detailed and accessible format for the scientific community.

Discovery and Isolation of this compound

First Identification in Gentianella amarella ssp. acuta

This compound was first reported as a constituent of Gentianella amarella ssp. acuta. Its isolation was a part of a broader phytochemical investigation of this plant species, which led to the identification of several other xanthones. The structural elucidation of this compound was accomplished using advanced spectrometric techniques, including 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]

Preparative Isolation Methodology

For the purpose of obtaining larger quantities of this compound for in-depth biological testing, a preparative isolation method using High-Speed Countercurrent Chromatography (HSCCC) has been developed. This technique has proven effective in separating closely related xanthones from the methanolic extract of Gentianella amarella ssp. acuta.[4]

Experimental Protocol: Preparative Isolation of Xanthones using HSCCC [4]

-

Extraction: A methanolic extract of Gentianella amarella ssp. acuta is prepared.

-

Partitioning: The crude extract is partitioned with solvents of increasing polarity to separate the more polar glycosides from the less polar xanthone aglycones.

-

High-Speed Countercurrent Chromatography (HSCCC): Optimized HSCCC methods are applied to fractionate both the polar and non-polar extracts. Suitable solvent systems are developed to achieve the separation of individual xanthones, including this compound.

-

Purification and Identification: The fractions are collected and analyzed, and the pure compounds are identified using spectroscopic methods.

Note: The specific details of the HSCCC solvent systems and operating parameters are critical for successful isolation and can be found in the referenced literature.

Chemical and Physical Properties of this compound

While the primary literature confirms the structural elucidation of this compound by NMR and mass spectrometry, the detailed spectral data is not fully available in the public domain. The fundamental properties are summarized below.

| Property | Data | Reference |

| Chemical Class | Xanthone | [1] |

| Source | Gentianella plants, specifically Gentianella amarella ssp. acuta | [1][3] |

| Molecular Structure | A tetra-substituted xanthone core. The precise IUPAC name and structure can be confirmed from its chemical abstracts service (CAS) number. | |

| Spectroscopic Data | Structure confirmed by 2D NMR and Mass Spectrometry. | [3] |

Bioactivity of this compound: A Cystathionine γ-Lyase (CSE) Agonist

The most significant and well-documented biological activity of this compound is its role as a direct agonist of cystathionine γ-lyase (CSE).[1][2] CSE is a key enzyme responsible for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with crucial roles in cardiovascular homeostasis.[1]

Mechanism of Action

This compound directly binds to CSE, enhancing its enzymatic activity and thereby increasing the production of H₂S.[1][2] Molecular docking studies have predicted that this compound has a high binding affinity for CSE.[1]

Experimental Workflow: Investigating this compound's Interaction with CSE

Signaling Pathway

This compound, by activating CSE, initiates a cascade of downstream signaling events mediated by H₂S. This pathway plays a crucial role in cellular protection, particularly against oxidative stress and inflammation.

Therapeutic Potential

The agonistic effect of this compound on the CSE/H₂S pathway has demonstrated significant therapeutic potential in preclinical models of cardiovascular disease.

Quantitative Data on the Bioactivity of this compound

| Parameter | Finding | Animal Model/System | Reference |

| CSE Expression and Activity | This compound supplementation significantly increased CSE expression and its activity for H₂S generation both in vivo and in vitro. | Rat models, cell culture | [1][2] |

| Renal Ischemia/Reperfusion (I/R) Injury | Pretreatment with this compound dramatically attenuated kidney damage. | Rat model of acute and long-term kidney I/R injury | [1][2] |

| Biomarkers of Kidney Damage | Decreased blood urea nitrogen (BUN) and serum creatinine (Cr) levels. | Rat model of kidney I/R injury | [1][2] |

| Oxidative Stress | Reduced reactive oxygen species (ROS) production. | Rat model of kidney I/R injury | [1] |

| Apoptosis | Decreased cleaved caspase 3 expression. | Rat model of kidney I/R injury | [1] |

| Hypertension | Lowered blood pressure in spontaneously hypertensive rats (SHRs). | Spontaneously hypertensive rats (SHRs) | [1][2] |

| Vascular Remodeling | Reduced the media/lumen ratio of the femoral artery. | Spontaneously hypertensive rats (SHRs) | [1] |

| Inflammation | Decreased the mRNA level of inflammatory cytokines. | Spontaneously hypertensive rats (SHRs) | [1] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's bioactivity.

Animal Models[1]

-

Renal Ischemia/Reperfusion (I/R) Injury Model: Male Sprague-Dawley rats are used. The renal arteries are occluded for a specified period, followed by reperfusion. This compound is administered prior to the ischemic event.

-

Hypertension Model: Spontaneously hypertensive rats (SHRs) are used to study the effects of this compound on blood pressure and vascular remodeling.

Cell Culture[1]

-

Primary adipocytes are isolated from the epididymal or inguinal subcutaneous fat pads of male rats for in vitro studies on H₂S production.

H₂S Production Measurement[1]

-

The modified methylene blue method is used to quantify H₂S production in tissue homogenates and cell cultures.

Western Blot[1]

-

Standard Western blot protocols are used to determine the protein expression levels of CSE and other target proteins in tissues and cells.

Quantitative Real-Time PCR (qRT-PCR)[1]

-

qRT-PCR is employed to measure the mRNA expression levels of inflammatory cytokines and other genes of interest.

Biotin Switch Assay[1]

-

This assay is used to detect protein S-sulfhydration, a post-translational modification mediated by H₂S.

Conclusion and Future Directions

The discovery of this compound in Gentianella plants and the subsequent elucidation of its role as a potent CSE agonist represent a significant advancement in the field of natural product pharmacology. The preclinical data strongly suggest its therapeutic potential for cardiovascular diseases, particularly those associated with oxidative stress and inflammation.

Future research should focus on several key areas:

-

Optimization of Isolation: Further refinement of the isolation protocols to improve the yield of this compound from Gentianella species.

-

Total Synthesis: Development of a synthetic route for this compound to ensure a consistent and scalable supply for further research and development.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Clinical Trials: If preclinical studies continue to be promising, progression to clinical trials to evaluate the efficacy and safety of this compound in human subjects.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Generation of endogenous hydrogen sulfide by cystathionine γ-lyase limits renal ischemia/reperfusion injury and dysfunction | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Preparative isolation of closely-related xanthones from Gentianella amarella ssp. acuta by High-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Norswertianolin's Binding Engagement with Cystathionine Gamma-Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding interaction between norswertianolin and cystathionine gamma-lyase (CSE), a critical enzyme in hydrogen sulfide (H₂S) biosynthesis. Understanding this interaction is pivotal for the development of novel therapeutics targeting cardiovascular and renal diseases. This document outlines the identified binding site, quantitative binding affinity, and the experimental methodologies employed in these discoveries.

Core Findings: this compound as a CSE Agonist

This compound, a natural xanthone, has been identified as a novel small molecule agonist of cystathionine gamma-lyase.[1][2][3] Unlike inhibitors which block enzyme function, this compound directly binds to CSE and enhances its enzymatic activity, leading to increased production of H₂S.[1][2][3] This agonistic action presents a promising therapeutic strategy for conditions associated with decreased endogenous H₂S levels, such as renal ischemia/reperfusion injury and hypertension.[1][2]

Quantitative Analysis of Binding Affinity

The direct interaction and binding affinity between this compound and CSE were quantified using microscale thermophoresis (MST). The equilibrium dissociation constant (Kd) provides a measure of the binding strength between the two molecules. For comparison, the binding affinity of the well-known CSE inhibitor, DL-propargylglycine (PPG), was also determined.

| Compound | Target Protein | Method | Binding Affinity (Kd) [μM] |

| This compound | Cystathionine Gamma-Lyase (CSE) | Microscale Thermophoresis (MST) | 1.6 ± 0.33 |

| DL-propargylglycine (PPG) | Cystathionine Gamma-Lyase (CSE) | Microscale Thermophoresis (MST) | 0.12 ± 0.05 |

Table 1: Quantitative binding data for this compound and a known inhibitor to CSE. Data sourced from Niu et al., 2021.[1][3]

Identification of the this compound Binding Site

The specific binding site of this compound on CSE was elucidated through a combination of computational modeling and molecular biology techniques.

Computational Docking: Initial Prediction

Initial screening for potential CSE-binding natural compounds was performed using computer molecular docking technology.[1][2][3] This computational approach predicted that this compound, a xanthone derived from Gentianella plants, possessed a high binding affinity for CSE.[1][3] The docking studies proposed two potential binding models with several amino acid residues potentially involved in the interaction.

-

Model 1 Predicted Sites: Leu68, Arg96, Gly93, Thr94, Asp164, and Ser186.[1]

-

Model 2 Predicted Sites: Gly67, Leu68, Glu134, Asp164, and Leu318.[1]

Of these, Leu68 and Asp164 were highlighted as potentially essential for the interaction.[1]

Site-Directed Mutagenesis: Experimental Validation

To experimentally validate the predicted binding sites, site-directed mutagenesis was employed. This technique involves altering the genetic code to produce a protein with a specific amino acid substitution. In this case, mutations were introduced at the predicted key binding residues of CSE. The binding of this compound to the wild-type and mutant CSE proteins was then measured.

The results demonstrated that a mutation at the Leu68 residue abolished the interaction between this compound and CSE.[1][3] Conversely, a mutation at the Asp164 site did not affect the binding.[1][3] This crucial finding confirmed that Leucine 68 (Leu68) is the essential hydrogen bond binding site for this compound on cystathionine gamma-lyase.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of this compound to CSE.

Computer Molecular Docking

-

Objective: To screen a natural product database and predict compounds with high binding affinity to human CSE and to identify potential binding sites.

-

Procedure:

-

The three-dimensional structure of human CSE was obtained from the Protein Data Bank.[1]

-

A database of natural small molecules, the Chinese Natural Products Database (CNPD), was computationally screened for compounds that could bind to the CSE structure.[1]

-

Molecular docking simulations were performed to predict the binding poses and affinities of the candidate molecules.

-

The interaction models for the highest-affinity compound, this compound, were analyzed to identify the specific amino acid residues involved in the predicted binding.[1]

-

Microscale Thermophoresis (MST)

-

Objective: To quantitatively measure the binding affinity (Kd) between this compound and CSE.

-

Procedure:

-

Recombinant CSE was fused with a green fluorescent protein (GFP-CSE) to allow for fluorescence detection.[3]

-

A constant concentration of GFP-CSE was mixed with a serial dilution of this compound.

-

The samples were loaded into capillaries and subjected to a microscopic temperature gradient in an MST instrument (NanoTemper).

-

The movement of the fluorescently labeled CSE along the temperature gradient was measured. This movement changes upon binding of the ligand (this compound).

-

The change in thermophoresis was plotted against the ligand concentration, and the data were fitted to a binding curve to determine the equilibrium dissociation constant (Kd).[1][3]

-

The same procedure was repeated with the known CSE inhibitor PPG as a positive control.[1][3]

-

Site-Directed Mutagenesis and Binding Assay

-

Objective: To identify the specific amino acid residue(s) essential for the binding of this compound to CSE.

-

Procedure:

-

Plasmids containing the gene for GFP-fused CSE were used as templates.

-

Site-directed mutagenesis kits were used to introduce specific point mutations, substituting the codons for Leu68 and Asp164 with codons for another amino acid (e.g., alanine).

-

The mutated plasmids were sequenced to confirm the desired mutations.

-

The mutant CSE-GFP proteins were expressed and purified.

-

The binding of this compound to each mutant protein was then assayed using microscale thermophoresis, as described above.

-

The resulting binding curves for the mutant proteins were compared to that of the wild-type CSE to determine the effect of each mutation on the binding interaction.[1][3]

-

Hydrogen Sulfide (H₂S) Production Measurement

-

Objective: To determine the functional effect of this compound binding on the enzymatic activity of CSE.

-

Procedure (Modified Methylene Blue Method):

-

Tissue homogenates or cell lysates containing CSE were prepared.[1]

-

The reaction was initiated by adding L-cysteine (the substrate for CSE) and pyridoxal phosphate (a cofactor) to the samples, along with varying concentrations of this compound.[1]

-

The reaction mixtures were incubated in sealed vessels.

-

A zinc acetate solution was used to trap the H₂S produced.

-

N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride were added, which react with the trapped sulfide to form methylene blue.

-

The absorbance of the resulting methylene blue solution was measured spectrophotometrically at a specific wavelength (typically 670 nm).

-

The concentration of H₂S was calculated from a standard curve.[1]

-

Visualizations

The following diagrams illustrate the logical workflow for identifying the this compound binding site and the proposed signaling pathway.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension [frontiersin.org]

The In Vivo Efficacy of Norswertianolin: A Technical Guide on its Cardioprotective and Antihypertensive Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of Norswertianolin (NW), a natural xanthone compound. Emerging research has identified NW as a potent agonist of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S). This interaction underpins the significant therapeutic potential of NW in cardiovascular diseases, particularly in mitigating renal ischemia/reperfusion (I/R) injury and hypertension.[1][2][3] This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The in vivo efficacy of this compound has been quantified across several key physiological and biochemical parameters. The following tables summarize the significant effects observed in preclinical models of renal ischemia/reperfusion injury and hypertension.

Table 1: Effects of this compound on Renal Ischemia/Reperfusion (I/R) Injury Markers

| Parameter | Model | Treatment Group | Result | Percentage Change | Reference |

| Blood Urea Nitrogen (BUN) | Acute Kidney I/R | I/R + NW | Significantly Decreased vs. I/R | Data not specified | [1][2][3] |

| Serum Creatinine (Cr) | Acute Kidney I/R | I/R + NW | Significantly Decreased vs. I/R | Data not specified | [1][2][3] |

| Reactive Oxygen Species (ROS) | Acute Kidney I/R | I/R + NW | Significantly Decreased vs. I/R | Data not specified | [1][2][3] |

| Cleaved Caspase 3 | Acute Kidney I/R | I/R + NW | Significantly Decreased vs. I/R | Data not specified | [1][2][3] |

| H₂S Production | Acute Kidney I/R | I/R + NW | Partially Recovered vs. I/R | Data not specified | [1] |

Table 2: Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Model | Treatment Group | Result | Percentage Change | Reference |

| Blood Pressure | SHRs | NW Treatment | Significantly Lowered | Data not specified | [1][2][3] |

| Media/Lumen Ratio of Femoral Artery | SHRs | NW Treatment | Significantly Lowered | Data not specified | [1][2][3] |

| mRNA level of inflammatory cytokines | SHRs | NW Treatment | Significantly Lowered | Data not specified | [1][2][3] |

Table 3: In Vivo Effects of this compound on H₂S Production

| Tissue | Animal Model | Treatment | Result | Reference |

| Heart | Sprague-Dawley Rats | NW (4.4 mg/kg/day, s.c. for 1 week) | Significantly Upregulated H₂S Generation | [3] |

| Kidney | Sprague-Dawley Rats | NW (4.4 mg/kg/day, s.c. for 1 week) | Significantly Upregulated H₂S Generation | [3] |

Experimental Protocols

The following sections detail the methodologies for the key in vivo experiments that have demonstrated the therapeutic effects of this compound.

Renal Ischemia/Reperfusion (I/R) Injury Model

Objective: To evaluate the protective effects of this compound against acute and long-term kidney damage induced by ischemia and reperfusion.

Animal Model: Male Sprague-Dawley rats.

Procedure:

-

Anesthesia: Rats were anesthetized with an intraperitoneal injection of pentobarbital sodium (40 mg/kg).[3]

-

Surgical Procedure: A midline abdominal incision was made to expose the renal arteries. Bilateral renal arteries were then occluded using vascular clips to induce ischemia. The kidneys turning pale indicated successful occlusion.[3]

-

Ischemia and Reperfusion: Ischemia was maintained for 1 hour. After this period, the vascular clips were removed to allow for reperfusion of the kidneys.[3]

-

This compound Administration: A pretreatment regimen with this compound was administered prior to the induction of ischemia.

-

Outcome Assessment: At specified time points post-reperfusion (e.g., 2 and 4 weeks), kidney function was assessed by measuring blood urea nitrogen (BUN) and serum creatinine (Cr) levels.[1] Kidney tissue was also collected for histological analysis (H&E staining) and measurement of reactive oxygen species (ROS) production and cleaved caspase 3 expression.[1][3]

Spontaneously Hypertensive Rat (SHR) Model

Objective: To determine the antihypertensive effects of this compound.

Animal Model: Spontaneously Hypertensive Rats (SHRs).

Procedure:

-

This compound Administration: SHRs were treated with this compound.

-

Blood Pressure Measurement: Blood pressure was monitored throughout the treatment period.

-

Vascular Remodeling Assessment: At the end of the study, the femoral artery was collected to determine the media/lumen ratio, a marker of vascular remodeling in hypertension.[1][2]

-

Inflammatory Marker Analysis: The mRNA levels of inflammatory cytokines in the aorta were quantified to assess the anti-inflammatory effects of this compound.[3]

In Vivo H₂S Production Measurement

Objective: To confirm that this compound enhances the activity of CSE and the production of H₂S in vivo.

Animal Model: Sprague-Dawley rats.

Procedure:

-

This compound Administration: Rats were subcutaneously injected with this compound at a dose of 4.4 mg/kg/day for 1 week.[3]

-

Tissue Collection: After the treatment period, heart and kidney tissues were harvested.[3]

-

H₂S Production Assay: Tissue homogenates were prepared, and L-cysteine and pyridoxal phosphate were added. The rate of H₂S production was then measured.[1]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are primarily mediated through its interaction with the CSE/H₂S signaling pathway. The following diagrams illustrate this pathway and the workflows of the key in vivo experiments.

Caption: this compound's mechanism of action.

Caption: Renal Ischemia/Reperfusion experimental workflow.

Caption: Spontaneously Hypertensive Rat experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Agonistic Effects of Norswertianolin on Cystathionine γ-Lyase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Norswertianolin, a natural xanthone, on the activity of Cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S). This compound has been identified as a novel small molecule agonist of CSE, demonstrating potential therapeutic applications in cardiovascular diseases.[1][2][3][4] This document summarizes the quantitative data from key studies, details the experimental protocols used to assess its activity, and visualizes the relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's interaction with and activation of CSE.

Table 1: Binding Affinity of this compound to CSE

| Compound | Binding Affinity (Kd) in µM |

| This compound | 1.6 ± 0.33 |

| PPG (CSE inhibitor - Positive Control) | 0.12 ± 0.05 |

| Data from microscale thermophoresis (MST) assays.[1] |

Table 2: Effect of this compound on H₂S Production in Tissue Homogenates

| Tissue | This compound Concentration (µM) | Fold Increase in H₂S Production (approx.) |

| Heart | 800 | ~1.5 |

| Aorta | 800 | ~1.7 |

| Kidney | 800 | ~1.6 |

| Liver | 3200 | ~1.3 |

| Data derived from H₂S production measurements in tissue homogenates with L-cysteine and pyridoxal phosphate.[1][2] |

Table 3: Effect of this compound on H₂S Production in Isolated Cells

| Cell Type | This compound Concentration (µM) | Outcome |

| Primary Adipocytes | 100 | Significant increase in H₂S generation |

| This highlights the effect of this compound on endogenous CSE activity in a cellular context.[1][3] |

Table 4: Effect of this compound on CSE Protein Expression in Cultured Cells

| Cell Line | This compound Concentration (µM) | Outcome |

| HepG2 | High Concentration | Increased CSE protein level |

| This suggests a potential regulatory effect of this compound on CSE expression in addition to its direct agonistic activity.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Microscale Thermophoresis (MST) for Binding Affinity

This method was employed to determine the binding affinity between this compound and CSE.[1]

-

Objective: To quantify the dissociation constant (Kd) of the this compound-CSE interaction.

-

Materials:

-

Recombinant GFP-fused CSE protein

-

This compound solution of varying concentrations

-

CSE inhibitor (e.g., PPG) as a positive control

-

Microscale Thermophoresis instrument (e.g., NanoTemper Monolith)

-

-

Procedure:

-

A constant concentration of GFP-fused CSE is mixed with a serial dilution of this compound.

-

The samples are loaded into capillaries and placed in the MST instrument.

-

An infrared laser is used to create a microscopic temperature gradient within the capillaries.

-

The movement of the fluorescently labeled CSE along this temperature gradient is monitored.

-

Binding of this compound to CSE alters the thermophoretic movement of the CSE.

-

The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the Kd.

-

Methylene Blue Assay for H₂S Production

The modified methylene blue method was used to measure H₂S generation in tissue homogenates and cell lysates.[1]

-

Objective: To quantify the amount of H₂S produced by CSE in the presence and absence of this compound.

-

Materials:

-

Tissue homogenates (heart, aorta, kidney, liver) or cell lysates (primary adipocytes)

-

L-cysteine (substrate)

-

Pyridoxal phosphate (cofactor)

-

This compound solution of varying concentrations

-

Zinc acetate solution

-

N,N-dimethyl-p-phenylenediamine sulfate solution in HCl

-

FeCl₃ solution in HCl

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

-

-

Procedure:

-

The reaction mixture containing tissue homogenate or cell lysate, L-cysteine, pyridoxal phosphate, and the desired concentration of this compound is prepared in a reaction vessel.

-

The reaction is initiated and incubated at 37°C.

-

The reaction is stopped by the addition of TCA.

-

To trap the H₂S produced, zinc acetate is added, leading to the formation of zinc sulfide.

-

N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ are added, which react with the trapped sulfide to form methylene blue.

-

The absorbance of the resulting methylene blue solution is measured at a specific wavelength (typically around 670 nm) using a spectrophotometer.

-

The concentration of H₂S is calculated from a standard curve.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for measuring H₂S production.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norswertianolin for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of Norswertianolin (NW), a natural xanthone, in the context of cardiovascular disease research. The information presented herein is intended for an audience with a technical background in pharmacology, molecular biology, and drug development.

Core Mechanism of Action

This compound has been identified as a novel small molecule agonist of cystathionine γ-lyase (CSE), a key enzyme in the cardiovascular system responsible for the production of hydrogen sulfide (H₂S)[1][2][3]. H₂S is a gaseous signaling molecule with established protective roles in a variety of cardiovascular diseases, including hypertension and ischemia/reperfusion (I/R) injury[1][4][5].

The primary mechanism of this compound involves its direct binding to CSE, which enhances the enzyme's activity and leads to increased endogenous H₂S generation[1][2][3]. This targeted action on the CSE/H₂S pathway forms the basis of its therapeutic potential in cardiovascular pathologies where this pathway is often downregulated[1][4].

Signaling Pathway of this compound in Cardiovascular Protection

The cardioprotective effects of this compound are mediated through the activation of the CSE/H₂S pathway, which in turn modulates downstream cellular processes related to inflammation, oxidative stress, and vascular function.

Caption: this compound signaling pathway in cardiovascular protection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on H₂S Production

| Tissue Homogenate | This compound Concentration (µM) | Effect on H₂S Production |

| Heart | 3200 | Increased |

| Aorta | 3200 | Increased |

| Kidney | 3200 | Increased |

| Liver | 3200 | Stimulated |

| Primary Adipocytes | 100 | Increased |

Data extracted from a study on the effects of this compound on H₂S generation in various tissues[3][6].

Table 2: In Vivo Effects of this compound in a Rat Model of Kidney Ischemia/Reperfusion (I/R) Injury

| Parameter | I/R Group | I/R + NW (42 mg/kg) Group |

| Blood Urea Nitrogen (BUN) | Increased | Significantly Decreased |

| Serum Creatinine (Cr) | Increased | Significantly Decreased |

| Reactive Oxygen Species (ROS) | Increased | Significantly Decreased |

| Cleaved Caspase 3 Expression | Increased | Significantly Decreased |

Results from an in vivo study demonstrating the protective effects of this compound against kidney I/R injury[1][3].

Table 3: In Vivo Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

| Parameter | SHR Group | SHR + NW Group |

| Blood Pressure | Elevated | Significantly Lowered |

| Femoral Artery Media/Lumen Ratio | Increased | Significantly Lowered |

| Inflammatory Cytokine mRNA Levels | Increased | Significantly Lowered |

| Aortic VCAM-1 and MCP-1 mRNA | - | Inhibited |

Findings from a study on the anti-hypertensive and anti-inflammatory effects of this compound[1][6].

Experimental Protocols

Detailed methodologies for key experiments are provided below for replication and further investigation.

1. Animal Models

-

Kidney Ischemia/Reperfusion (I/R) Injury Model: Male Sprague-Dawley rats were anesthetized, and bilateral renal arteries were occluded with a vascular clip for 1 hour. After ischemia, the clips were removed to allow reperfusion. This compound (42 mg/kg, intragastrically) was administered 2 hours before ischemia and three times at 8-hour intervals after reperfusion[1][6].

-

Spontaneously Hypertensive Rat (SHR) Model: Male SHRs and Wistar Kyoto (WKY) rats were used to evaluate the anti-hypertensive effects of this compound[3].

2. Measurement of H₂S Production

H₂S production in tissue homogenates was measured using the methylene blue assay. Tissues were homogenized in a buffer containing L-cysteine and pyridoxal phosphate, with or without this compound. The reaction was initiated and stopped, and the absorbance was measured to quantify H₂S levels[6].

3. Western Blot Analysis

Protein expression levels of CSE and other target proteins were determined by Western blotting. Tissue or cell lysates were separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against the proteins of interest, followed by a secondary antibody. Protein bands were visualized and quantified[3].

4. Histological Analysis

Kidney tissues were fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess morphological changes. Dihydroethidium (DHE) staining was used to evaluate oxidative stress levels, and immunohistochemical staining was performed for cleaved caspase 3 to detect apoptosis[1][3].

5. Blood Pressure Measurement

In SHRs, blood pressure was monitored using a tail-cuff method with a transducer and a computer system[3].

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cardiovascular disease.

Caption: General experimental workflow for this compound studies.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for cardiovascular diseases by specifically targeting and activating the CSE/H₂S pathway. Its demonstrated efficacy in preclinical models of hypertension and ischemia/reperfusion injury warrants further investigation. Future research should focus on elucidating the detailed molecular interactions between this compound and CSE, exploring its long-term safety and efficacy, and evaluating its potential in other cardiovascular conditions. The development of this compound-based therapies could offer a novel approach to managing cardiovascular diseases by augmenting the body's natural protective mechanisms.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Norswertianolin in Rat Models

These application notes provide a comprehensive overview of the experimental use of Norswertianolin (NW), a natural xanthone compound, in rat models of renal ischemia/reperfusion (I/R) injury and hypertension. The protocols are based on published research and are intended for researchers, scientists, and drug development professionals.

Abstract

This compound has been identified as a novel small molecule agonist of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[1][2] By activating CSE, this compound promotes H₂S generation, which in turn has been shown to exert protective effects in cardiovascular and renal disease models.[1][2] In rat models, this compound pretreatment has been demonstrated to attenuate kidney damage following ischemia/reperfusion injury and to lower blood pressure in hypertensive rats.[1][2][3] The primary mechanism of action involves the direct binding of this compound to CSE, enhancing its enzymatic activity.[1][2][3]

Data Presentation

Table 1: this compound Dosage and Administration in Rat Models

| Parameter | Acute Kidney I/R Injury Model | Long-Term Kidney I/R Injury Model | Hypertension Model (SHR) | H₂S Production Study |

| Animal Model | Sprague-Dawley (S-D) Rats | Sprague-Dawley (S-D) Rats | Spontaneously Hypertensive Rats (SHRs) | Sprague-Dawley (S-D) Rats |

| Dosage | 42 mg/kg | 42 mg/kg | Not specified in detail, referred to as "NW treatment" | 4.4 mg/kg/day |

| Administration Route | Intragastric (i.g.) | Oral (presumably i.g.) | Not specified | Subcutaneous injection |

| Frequency | 2h prior to ischemia, then every 8h for 24h post-reperfusion | 2h prior to ischemia, then once daily | Not specified | Once daily |

| Duration | 24 hours | 2 or 4 weeks | Not specified | 1 week |

| Reference | [1] | [1] | [2][3] | [1][3] |

Table 2: Key Biomarker Changes in Response to this compound in a Rat Kidney I/R Model

| Biomarker | Effect of this compound | Significance | Reference |

| Blood Urea Nitrogen (BUN) | Decreased | Indicates improved kidney function | [2] |

| Serum Creatinine (Cr) | Decreased | Indicates improved kidney function | [2] |

| Reactive Oxygen Species (ROS) | Decreased | Suggests antioxidant effect | [2] |

| Cleaved Caspase 3 | Decreased | Indicates inhibition of apoptosis | [2] |

| CSE Expression & Activity | Increased | Confirms target engagement and mechanism of action | [2] |

| H₂S Generation | Increased | Direct downstream effect of CSE activation | [1][2] |

Experimental Protocols

Acute Renal Ischemia/Reperfusion (I/R) Injury Model in Rats

This protocol describes the induction of acute kidney I/R injury and the administration of this compound for therapeutic evaluation.

Materials:

-

Male Sprague-Dawley rats (10–12 weeks old)

-

This compound (NW)

-

Pentobarbital sodium (anesthetic)

-

Vascular clips

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rats with pentobarbital sodium at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.[1]

-

Surgical Procedure:

-

Make an abdominal incision to expose the kidneys.

-

Carefully separate both renal arteries.

-

Induce ischemia by occluding the bilateral renal arteries with vascular clips for 1 hour. Successful occlusion is indicated by the kidney turning pale.[1]

-

-

This compound Administration:

-

Administer this compound at a dose of 42 mg/kg (intragastrically) 2 hours before the onset of ischemia.[1]

-

Following the 1-hour ischemic period, remove the vascular clips to initiate reperfusion.

-

Suture the abdominal incision.

-

Continue this compound administration every 8 hours for the next 24 hours of reperfusion.[1]

-

-

Sham Control Group: In the sham group, the renal arteries are separated but not occluded with vascular clips.[1]

-

I/R Control Group: This group undergoes the same I/R procedure but receives a vehicle instead of this compound.

-

Sample Collection: After 24 hours of reperfusion, anesthetize and sacrifice the rats. Collect kidney tissue and serum for further analysis of biomarkers such as BUN, creatinine, and oxidative stress markers.[1]

Hypertension Model in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the use of this compound in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs) (16–18 weeks old)

-

Male Wistar Kyoto (WKY) rats (as normotensive controls)

-

This compound (NW)

Procedure:

-

Animal Groups:

-

WKY rats (Control)

-

SHR rats (Untreated)

-

SHR rats + this compound treatment

-

-

This compound Administration: Administer this compound to the treatment group. The specific dose and route from the primary study for hypertension are noted as "NW treatment," which lowered blood pressure.[1][2]

-

Blood Pressure Measurement: Monitor and record the blood pressure of the rats throughout the study period.

-

Tissue Analysis: At the end of the treatment period, sacrifice the animals and collect tissues such as the femoral artery to analyze parameters like the media/lumen ratio and mRNA levels of inflammatory cytokines.[2]

Visualizations

Signaling Pathway of this compound

Caption: this compound activates CSE, leading to increased H₂S production, which inhibits ROS and apoptosis.

Experimental Workflow for Acute Kidney I/R Injury Study

Caption: Workflow for evaluating this compound's effect on acute renal ischemia/reperfusion in rats.

References

- 1. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Cystathionine γ-Lyase Activity and Attenuates Renal Ischemia/Reperfusion Injury and Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring the Effect of Norswertianolin on Hydrogen Sulfide (H₂S) Production

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for investigating the impact of Norswertianolin, a xanthone compound, on the production of hydrogen sulfide (H₂S) in biological systems. These protocols are designed to be adaptable for various research settings, including cell culture and tissue homogenates.

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. Its endogenous production is primarily regulated by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Given the therapeutic potential of modulating H₂S levels, there is significant interest in identifying and characterizing novel compounds that can influence its synthesis.

This compound is a xanthone, a class of organic compounds naturally found in various plant species. Xanthones are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The potential interaction between this compound and the H₂S signaling pathway has yet to be fully elucidated. These application notes provide detailed protocols to systematically measure the effect of this compound on H₂S production, offering a framework for initial screening and mechanistic studies.

Experimental Design and Workflow

A systematic approach is crucial to accurately determine the effect of this compound on H₂S production. The following workflow outlines the key steps from initial compound treatment to data analysis.

Figure 1: General experimental workflow for assessing the impact of this compound on H₂S production.

Key Considerations

-

Biological System: Select a cell line or tissue type relevant to your research question. For example, HEK293 cells are commonly used for overexpressing H₂S-producing enzymes, while endothelial cells (e.g., HUVECs) are suitable for cardiovascular studies.

-

This compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Controls:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

-

Positive Control: Use a known modulator of H₂S production to validate the assay. For example, L-cysteine (a substrate) can be used to stimulate production, while aminooxyacetic acid (AOAA), an inhibitor of CBS, can be used to decrease it.

-

-

Dose-Response and Time-Course: To fully characterize the effect, test a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and measure H₂S production at different time points (e.g., 6, 12, 24, 48 hours).

Protocols for H₂S Measurement

Two common and reliable methods for quantifying H₂S are presented below: the Methylene Blue Assay and the use of a fluorescent H₂S probe.

Protocol 1: Methylene Blue Assay

This colorimetric method is a gold standard for H₂S measurement. It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue.

Materials:

-

Zinc acetate (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

-

Ferric chloride (FeCl₃) (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) (10% w/v)

-

H₂S concentration standard (e.g., NaHS)

-

96-well microplate reader

Procedure:

-

Sample Preparation:

-

Culture cells in a 6-well plate to ~80-90% confluency.

-

Treat cells with various concentrations of this compound or controls for the desired time.

-

Collect the cell culture medium and/or lyse the cells in a suitable buffer.

-

-

H₂S Trapping:

-

In a microcentrifuge tube, add 250 µL of your sample (cell lysate or medium).

-

Immediately add 250 µL of 1% zinc acetate to trap H₂S as zinc sulfide (ZnS).

-

Add 250 µL of 10% TCA to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Color Development:

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 133 µL of deionized water.

-

Add 20 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate.

-

Add 20 µL of 30 mM FeCl₃.

-

Mix and incubate in the dark at room temperature for 20 minutes.

-

-

Measurement:

-

Transfer 200 µL of the final reaction mixture to a 96-well plate.

-

Measure the absorbance at 670 nm using a microplate reader.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of NaHS (e.g., 0-200 µM).

-

Calculate the H₂S concentration in your samples by interpolating from the standard curve.

-

Normalize the H₂S concentration to the total protein content of the corresponding sample, determined by a BCA or Bradford assay.

-

Protocol 2: Fluorescent Probe Assay (WSP-1)

Washington-probe 1 (WSP-1) is a fluorescent probe that reacts with H₂S to produce a significant increase in fluorescence intensity. This method is highly sensitive and suitable for live-cell imaging or plate reader-based quantification.

Materials:

-

WSP-1 fluorescent probe

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or fluorescence microscope

-

Cell line of interest

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound and controls for the specified duration.

-

Probe Loading:

-

Remove the treatment medium and wash the cells twice with warm PBS or HBSS.

-

Prepare a 10 µM working solution of WSP-1 in PBS or HBSS.

-

Add 100 µL of the WSP-1 working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Measurement:

-

After incubation, wash the cells twice with warm PBS or HBSS to remove excess probe.

-

Add 100 µL of fresh PBS or HBSS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from blank wells (containing only PBS/HBSS).

-

Express the data as a fold change in fluorescence relative to the vehicle-treated control group.

-

For live-cell imaging, capture images using a fluorescence microscope with appropriate filters.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between different treatment groups.

Table 1: Effect of this compound on H₂S Production (Methylene Blue Assay)

| Treatment Group | Concentration (µM) | H₂S Concentration (µM/mg protein) ± SD | % Change from Vehicle | p-value |

| Vehicle Control | 0 (0.1% DMSO) | 15.2 ± 1.8 | 0% | - |

| This compound | 1 | 14.8 ± 2.1 | -2.6% | >0.05 |

| This compound | 10 | 11.5 ± 1.5 | -24.3% | <0.05 |

| This compound | 50 | 7.3 ± 0.9 | -52.0% | <0.01 |

| Positive Control (AOAA) | 100 | 5.1 ± 0.7 | -66.4% | <0.001 |

Table 2: Effect of this compound on H₂S Production (WSP-1 Fluorescent Probe)

| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) ± SD | Fold Change from Vehicle | p-value |

| Vehicle Control | 0 (0.1% DMSO) | 12,540 ± 980 | 1.00 | - |

| This compound | 1 | 12,390 ± 1150 | 0.99 | >0.05 |

| This compound | 10 | 9,870 ± 850 | 0.79 | <0.05 |

| This compound | 50 | 6,210 ± 640 | 0.50 | <0.01 |

| Positive Control (AOAA) | 100 | 4,550 ± 510 | 0.36 | <0.001 |

Mechanistic Studies: Investigating the Source of H₂S Modulation

Once an effect of this compound on H₂S production is confirmed, the next step is to investigate the underlying mechanism. This typically involves examining the expression and activity of the primary H₂S-producing enzymes.

Figure 2: Potential mechanisms by which this compound could modulate H₂S biosynthesis.

Protocol 3: Western Blot for H₂S-Producing Enzymes

This protocol determines if this compound alters the protein expression levels of CBS, CSE, or 3-MST.

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for CBS, CSE, 3-MST, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the expression of each target protein to the loading control.

Protocol 4: Enzyme Activity Assays